5-[(3-Nitropyridin-2-yl)sulfanyl]-1,3,4-thiadiazol-2-amine
CAS No.: 499771-19-6
Cat. No.: VC2005075
Molecular Formula: C7H5N5O2S2
Molecular Weight: 255.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 499771-19-6 |
|---|---|
| Molecular Formula | C7H5N5O2S2 |
| Molecular Weight | 255.3 g/mol |
| IUPAC Name | 5-(3-nitropyridin-2-yl)sulfanyl-1,3,4-thiadiazol-2-amine |
| Standard InChI | InChI=1S/C7H5N5O2S2/c8-6-10-11-7(16-6)15-5-4(12(13)14)2-1-3-9-5/h1-3H,(H2,8,10) |
| Standard InChI Key | FYXLANAMYDYSCN-UHFFFAOYSA-N |
| SMILES | C1=CC(=C(N=C1)SC2=NN=C(S2)N)[N+](=O)[O-] |
| Canonical SMILES | C1=CC(=C(N=C1)SC2=NN=C(S2)N)[N+](=O)[O-] |
Introduction
Chemical Structure and Properties
5-[(3-Nitropyridin-2-yl)sulfanyl]-1,3,4-thiadiazol-2-amine is a synthetic organic compound belonging to the class of thiadiazoles. It features a distinctive structure characterized by a nitropyridinyl group attached to a thiadiazole ring via a sulfur bridge. This structural arrangement contributes to its unique chemical and biological properties.
Physical and Chemical Properties
The compound exhibits specific physicochemical properties that are summarized in Table 1:
| Property | Value |
|---|---|
| CAS Number | 499771-19-6 |
| Molecular Formula | C7H5N5O2S2 |
| Molecular Weight | 255.3 g/mol |
| IUPAC Name | 5-(3-nitropyridin-2-yl)sulfanyl-1,3,4-thiadiazol-2-amine |
| Standard InChI | InChI=1S/C7H5N5O2S2/c8-6-10-11-7(16-6)15-5-4(12(13)14)2-1-3-9-5/h1-3H,(H2,8,10) |
| Standard InChIKey | FYXLANAMYDYSCN-UHFFFAOYSA-N |
| SMILES | C1=CC(=C(N=C1)SC2=NN=C(S2)N)N+[O-] |
The structural composition of 5-[(3-Nitropyridin-2-yl)sulfanyl]-1,3,4-thiadiazol-2-amine includes several key functional groups that contribute to its reactivity and potential applications. The 1,3,4-thiadiazole ring with an amino substituent at position 2 and the 3-nitropyridin-2-yl group connected via a sulfur bridge create a complex molecular architecture with distinct electronic properties.
Structural Analogs and Comparative Analysis
Several structural analogs of 5-[(3-Nitropyridin-2-yl)sulfanyl]-1,3,4-thiadiazol-2-amine have been identified and studied. Comparing these compounds provides valuable insights into structure-activity relationships.
Key Structural Analogs
Table 2 compares 5-[(3-Nitropyridin-2-yl)sulfanyl]-1,3,4-thiadiazol-2-amine with several structural analogs:
| Compound | Key Structural Differences | Molecular Weight | CAS Number |
|---|---|---|---|
| 5-[(3-Nitropyridin-2-yl)sulfanyl]-1,3,4-thiadiazol-2-amine | Reference compound | 255.3 g/mol | 499771-19-6 |
| 5-[(3-nitro-2-pyridinyl)thio]-N-prop-2-enyl-1,3,4-thiadiazol-2-amine | N-prop-2-enyl group on the amine | 295.3 g/mol | Not specified |
| 5-[(5-Nitropyridin-2-yl)sulfanyl]-1,3,4-thiadiazol-2-amine | Nitro group at position 5 instead of 3 on pyridine ring | 255.3 g/mol | 79134-17-1 |
| 5-(pyridin-2-yl)-1,3,4-thiadiazol-2-amine | Lacks nitro group on pyridine ring | 178.03 g/mol | Not specified |
| 5-(3-Nitrophenyl)-1,3,4-thiadiazol-2-amine | Phenyl ring instead of pyridine ring | 222.23 g/mol | 833-47-6 |
Structure-Activity Relationships
The position and nature of substituents on both the pyridine ring and the thiadiazole moiety can significantly influence the biological activity of these compounds:
Research Applications and Future Perspectives
Current Research Applications
Current research involving 5-[(3-Nitropyridin-2-yl)sulfanyl]-1,3,4-thiadiazol-2-amine and related compounds focuses on several key areas:
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Drug Development: The compound has potential applications in the development of novel antimicrobial, anticancer, and anti-inflammatory agents .
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Structure-Activity Relationship Studies: Researchers are investigating how modifications to the basic structure affect biological activity, which is crucial for rational drug design efforts .
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Synthetic Methodology Development: Efforts to improve the synthesis of this and related compounds continue, with a focus on developing more efficient and environmentally friendly processes .
Future Research Directions
Several promising research directions for 5-[(3-Nitropyridin-2-yl)sulfanyl]-1,3,4-thiadiazol-2-amine include:
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Targeted Delivery Systems: Exploration of the compound as part of targeted drug delivery systems, potentially leveraging the unique electronic properties of the nitro group and thiadiazole ring.
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Combination Therapies: Investigation of potential synergistic effects when used in combination with established therapeutic agents.
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Expanded Biological Screening: Comprehensive evaluation against a wider range of biological targets to identify novel applications.
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Computational Studies: Molecular modeling and docking studies to better understand binding modes and guide further structural modifications.
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